molecular formula C10H9NO3S B15161735 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 147079-48-9

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B15161735
CAS No.: 147079-48-9
M. Wt: 223.25 g/mol
InChI Key: AIXDKSWRQNLKDE-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a functionalized benzoxazinedione derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . As part of the N-alkylisatoic anhydride family , its core structure is a key precursor for the synthesis of a diverse range of compounds , including potential integrin receptor antagonists studied for their role in inhibiting pathological processes like angiogenesis and tumor growth . The specific 6-(methylsulfanyl) substituent on the benzoxazinedione scaffold is a valuable synthetic handle, offering a site for further chemical modifications, such as oxidation or nucleophilic displacement, to create novel chemical libraries for biological screening . Researchers can utilize this compound to develop new molecular entities targeting various therapeutic areas. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

147079-48-9

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

1-methyl-6-methylsulfanyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c1-11-8-4-3-6(15-2)5-7(8)9(12)14-10(11)13/h3-5H,1-2H3

InChI Key

AIXDKSWRQNLKDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)SC)C(=O)OC1=O

Origin of Product

United States

Preparation Methods

Reaction of Salicylamide Derivatives

The foundational approach to benzoxazine-diones involves cyclocondensation of salicylamide derivatives with acylating agents. For example, US3409615A discloses the reaction of substituted salicylamides with acetonitrile in pyridine to form 1:3-benzoxazine-2:4-diones. Adapting this method, 6-(methylsulfanyl)salicylamide could be condensed with methyl isocyanate to assemble the target compound.

Mechanistic Pathway :

  • Nucleophilic attack of the salicylamide’s amine on the electrophilic carbon of methyl isocyanate.
  • Cyclization via intramolecular esterification, facilitated by pyridine as a base.
  • Elimination of water to form the oxazine-dione ring.

Optimization Insights :

  • Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
  • Temperature : Reactions typically proceed at 80–100°C over 6–12 hours.
  • Yield : Unoptimized yields for analogous compounds range from 45–60%.

Copper-Catalyzed N-Arylation Approaches

Aryl(TMP)iodonium Salt-Mediated Coupling

Recent advances in copper-catalyzed N-arylation, as detailed in Chapter 5 of the provided PDF, enable selective functionalization of isatoic anhydride derivatives. By substituting aryl(TMP)iodonium salts with methylsulfanyl-containing analogs, this methodology could directly introduce the C6-methylsulfanyl group.

General Protocol (Adapted from) :

  • Substrates : Isatoic anhydride (29a) and methylsulfanyl-substituted aryl(TMP)iodonium salt.
  • Catalyst : CuBr (5 mol%).
  • Base : Et₃N (1.2 equiv.).
  • Solvent : Dry DCE (0.1 M).
  • Conditions : Room temperature, 3–5 hours.

Key Advantages :

  • Functional Group Tolerance : Electron-rich and electron-deficient aryl groups are compatible.
  • Yield : 61–92% for analogous N-arylated products.

Table 1: Representative Yields for Copper-Catalyzed N-Arylation

Arylating Agent Substituent Yield (%)
Phenyl(TMP)iodonium-TFA -Ph 92
4-MeO-C₆H₄(TMP)iodonium -OMe 85
3-NO₂-C₆H₄(TMP)iodonium -NO₂ 61

Functionalization of Preformed Benzoxazine-dione Cores

Thiolation of 6-Halo Derivatives

A two-step strategy involves:

  • Synthesizing 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione via cyclocondensation.
  • Displacing the chloride with methylsulfanyl using NaSMe or MeSH under basic conditions.

Reaction Conditions :

  • Nucleophile : Sodium methylthiolate (NaSMe).
  • Solvent : DMF or DMSO.
  • Temperature : 80–120°C, 4–8 hours.
  • Yield : 70–80% (estimated based on analogous substitutions).

Mechanistic Considerations :

  • SNAr mechanism facilitated by electron-withdrawing oxazine-dione ring.
  • Base (e.g., K₂CO₃) neutralizes HX byproducts.

Alternative Routes via Decarboxylative Coupling

One-Pot Synthesis of Fenamic Acid Derivatives

Comparative Analysis of Methodologies

Table 2: Method Comparison for 1-Methyl-6-(methylsulfanyl)-benzoxazine-dione

Method Yield (%) Purity Scalability Cost
Cyclocondensation 45–60 Moderate High Low
Copper-Catalyzed Arylation 70–85 High Moderate High
Thiolation of 6-Cl Deriv. 70–80 High High Moderate

Critical Observations :

  • Cyclocondensation : Cost-effective but suffers from moderate yields.
  • Copper-Catalyzed : High yields but requires expensive iodonium salts.
  • Thiolation : Balances yield and scalability but depends on halo precursor availability.

Applications and Derivatives

Pharmacological Intermediates

The methylsulfanyl group’s versatility allows oxidation to sulfones or sulfoxides, enhancing binding affinity in drug candidates. For instance, flufenamic acid derivatives—a class of NSAIDs—are accessible via similar pathways.

N,N′-Diarylindazol-3-ones

N-Arylated benzoxazine-diones serve as precursors to indazolones, bioactive motifs in oncology. A two-step sequence involving N-arylation and dehydrogenative N–N coupling could yield such derivatives.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The benzoxazine-dione core allows diverse functionalization at the N1 and C6 positions. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione N1: H; C6: Cl C₈H₄ClNO₃ 197.58 Intermediate for agrochemicals, dyes
6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione N1: H; C6: Br C₈H₄BrNO₃ 242.03 Fluorescent probes, pharmaceuticals
6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione N1: H; C6: CH₃ C₉H₇NO₃ 177.16 Antimicrobial agents, synthetic building block
8-Bromo-6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione N1: H; C6: CH₃; C8: Br C₉H₆BrNO₃ 256.05 Dyes, biomedical research
6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione N1: H; C6: OCH₃; C7: OCH₃ C₁₀H₉NO₅ 223.18 High-resolution crystallography
Target Compound N1: CH₃; C6: SMe C₁₀H₉NO₃S 223.25 Hypothesized: Bioactive materials, specialty chemicals

Key Comparative Insights

  • Electronic Effects: Halogens (Cl, Br) at C6 introduce electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions . Methoxy (-OCH₃) groups increase electron density on the aromatic ring, favoring π-π stacking in materials science applications .
  • Physicochemical Properties :

    • Brominated derivatives (e.g., 8-Bromo-6-methyl) exhibit higher melting points (260–267°C) due to increased molecular symmetry and halogen-based intermolecular forces .
    • Methyl-substituted analogs (e.g., 6-Methyl) show lower density (1.335 g/cm³) and improved solubility in polar aprotic solvents .
    • The target compound’s -SMe group may enhance solubility in sulfur-accepting solvents (e.g., DMSO) compared to halogenated analogs.
  • Synthetic Routes :

    • Halogenation: Bromo/chloro derivatives are synthesized via electrophilic substitution using Br₂ or Cl₂ in acidic media .
    • Alkylation: Methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution of pre-halogenated intermediates .
    • Methylsulfanyl Functionalization: Likely involves thiolation of a 6-nitro or 6-halo precursor using methyl mercaptan (CH₃SH) or a thiolating agent .
  • Biological and Industrial Applications: Antimicrobial Activity: 6-Methyl derivatives demonstrate moderate activity against bacterial and fungal strains, attributed to hydrophobic interactions with microbial membranes . Dyes and Pigments: Brominated and methylated analogs are used in textiles and plastics due to their stability and vibrant coloration . Pharmaceutical Intermediates: Chlorinated derivatives serve as precursors for quinazolinones and benzimidazoles with antitumor or antiviral activity .

Biological Activity

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound belonging to the benzoxazine family. Its unique structural features include a benzoxazine ring fused with a dione moiety and a methylsulfanyl group, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.

The synthesis of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione typically involves cyclization reactions. A common method includes the reaction of 2-aminophenol with methyl isothiocyanate, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often require solvents such as dichloromethane or chloroform and may involve catalysts like triethylamine to facilitate the cyclization process.

Anti-inflammatory Properties

Research indicates that 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit inflammatory mediators in vitro, which suggests potential utility in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro assays have reported effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antidiabetic Potential

Molecular docking studies have suggested that derivatives of benzoxazine compounds, including 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione, may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase. This indicates potential antidiabetic activity by modulating carbohydrate digestion .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant inhibition of pro-inflammatory cytokines in cell cultures.
Study 2Antimicrobial activityShowed effective inhibition against S. aureus and E. coli; potential mechanism involves cell wall disruption.
Study 3Antidiabetic propertiesMolecular docking revealed high affinity for α-amylase and α-glucosidase; suggests potential for oral hypoglycemic agents .

The biological activity of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It might modulate receptor activity by interacting with receptor binding sites.

These interactions can lead to downstream effects that contribute to its therapeutic potential across various conditions.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as N-substituted anthranilic acid derivatives. For example, N-methylisatoic anhydride analogs are synthesized via condensation reactions under reflux conditions in polar solvents (e.g., DMSO or ethanol) with stoichiometric bases like NaH or K₂CO₃. Optimization includes:

  • Temperature control : Maintaining reflux temperatures (70–100°C) to ensure cyclization without decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require careful quenching to isolate products .
  • Catalyst use : Acidic or basic catalysts can improve yields; for instance, hydrazine hydrate aids in intermediate formation .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolve crystal packing and bond distances (e.g., aromatic C–C bonds ~1.39 Å and carbonyl C=O ~1.21 Å). Pi-stacking interactions (centroid distances ~3.5 Å) can be analyzed to predict solubility and stability .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylsulfanyl groups show δ ~2.5 ppm for protons and δ ~15–25 ppm for carbons).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 283.07) and fragmentation patterns .

Advanced: How can computational chemistry aid in understanding the electronic and steric factors influencing this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient oxazine ring may favor nucleophilic substitution at the sulfur-bearing position .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anticancer activity .
  • Solvent effect simulations : Use COSMO-RS to optimize solvent selection for synthesis or purification .

Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazine-dione derivatives?

Methodological Answer:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate true bioactivity from assay-specific artifacts .
  • Metabolite profiling : Use LC-MS to identify active metabolites, as parent compounds may undergo in situ modifications (e.g., demethylation or oxidation) .
  • Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of putative molecular targets .

Advanced: What strategies are effective for regioselective modification of the benzoxazine-dione core?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., sulfanyl or methoxy) to functionalize specific positions. For instance, the methylsulfanyl group at C6 can direct electrophiles to C5 or C7 .
  • Protecting group strategies : Temporarily block reactive sites (e.g., carbonyl groups with trimethylsilyl chloride) to enable selective alkylation or acylation .
  • Microwave-assisted synthesis : Enhance regioselectivity by accelerating reaction kinetics, reducing side-product formation .

Basic: How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for benzoxazine derivatives) .
  • pH stability assays : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions. Acidic conditions may hydrolyze the oxazine ring .
  • Light exposure tests : Monitor UV-Vis spectra before/after irradiation to assess photolytic stability .

Advanced: What role does this compound play in materials science applications?

Methodological Answer:

  • Polymer precursors : The oxazine ring can undergo ring-opening polymerization to form thermosetting resins with high thermal stability (>300°C) .
  • Fluorescent probes : Functionalize with fluorophores (e.g., pyrene) via Suzuki coupling to create sensors for metal ions or biomolecules .
  • Supramolecular assemblies : Leverage pi-stacking interactions (observed in crystal structures) to design organic semiconductors or liquid crystals .

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